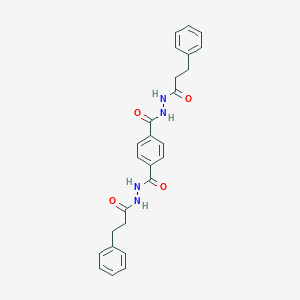![molecular formula C28H28N6O4 B323236 4-(2-{4-[2-(4-anilino-4-oxobutanoyl)carbohydrazonoyl]benzylidene}hydrazino)-4-oxo-N-phenylbutanamide](/img/structure/B323236.png)
4-(2-{4-[2-(4-anilino-4-oxobutanoyl)carbohydrazonoyl]benzylidene}hydrazino)-4-oxo-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[1,4-phenylenebis(methylylidene-1-hydrazinyl-2-ylidene)]bis(4-oxo-N-phenylbutanamide) is a complex organic compound with the molecular formula C28H28N6O4 and a molecular weight of 512.56 g/mol . This compound is characterized by its unique structure, which includes two hydrazinyl groups and two phenylbutanamide groups connected through a phenylenebis(methylylidene) linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,4-phenylenebis(methylylidene-1-hydrazinyl-2-ylidene)]bis(4-oxo-N-phenylbutanamide) typically involves the reaction of 1,4-phenylenebis(methylylidene)hydrazine with 4-oxo-N-phenylbutanamide under controlled conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-[1,4-phenylenebis(methylylidene-1-hydrazinyl-2-ylidene)]bis(4-oxo-N-phenylbutanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4,4’-[1,4-phenylenebis(methylylidene-1-hydrazinyl-2-ylidene)]bis(4-oxo-N-phenylbutanamide) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-[1,4-phenylenebis(methylylidene-1-hydrazinyl-2-ylidene)]bis(4-oxo-N-phenylbutanamide) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[1,4-phenylenebis(methylylidene-1-hydrazinyl-2-ylidene)]bis[N-(2,5-dimethylphenyl)-4-oxobutanamide]
- 4,4’-(1,4-phenylenebis(ethyne-2,1-diyl))dibenzaldehyde
Uniqueness
4,4’-[1,4-phenylenebis(methylylidene-1-hydrazinyl-2-ylidene)]bis(4-oxo-N-phenylbutanamide) is unique due to its specific structural features, such as the phenylenebis(methylylidene) linkage and the presence of both hydrazinyl and phenylbutanamide groups .
Properties
Molecular Formula |
C28H28N6O4 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
N//'-[(E)-[4-[(E)-[(4-anilino-4-oxobutanoyl)hydrazinylidene]methyl]phenyl]methylideneamino]-N-phenylbutanediamide |
InChI |
InChI=1S/C28H28N6O4/c35-25(31-23-7-3-1-4-8-23)15-17-27(37)33-29-19-21-11-13-22(14-12-21)20-30-34-28(38)18-16-26(36)32-24-9-5-2-6-10-24/h1-14,19-20H,15-18H2,(H,31,35)(H,32,36)(H,33,37)(H,34,38)/b29-19+,30-20+ |
InChI Key |
HNLQCENVVQRLEE-CZYCKNNWSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)C=NNC(=O)CCC(=O)NC3=CC=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)/C=N/NC(=O)CCC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)C=NNC(=O)CCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Nitro-N-[4-(pyrrolidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B323153.png)

![4-({[4-(1-Pyrrolidinylsulfonyl)phenyl]imino}methyl)benzonitrile](/img/structure/B323157.png)

![N-[4-(dimethylamino)benzylidene]-4-(1-pyrrolidinylsulfonyl)aniline](/img/structure/B323160.png)
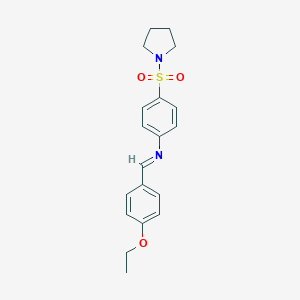

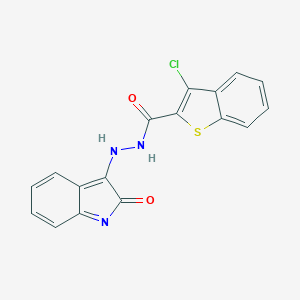
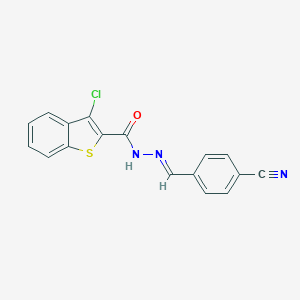
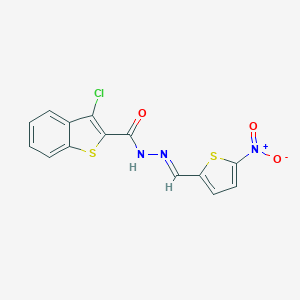
![N'-[2-(benzyloxy)benzylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B323171.png)
![N'1,N'6-bis[(4-methoxyphenyl)acetyl]hexanedihydrazide](/img/structure/B323173.png)
![N'1,N'4-bis[(4-chlorophenoxy)acetyl]terephthalohydrazide](/img/structure/B323175.png)
